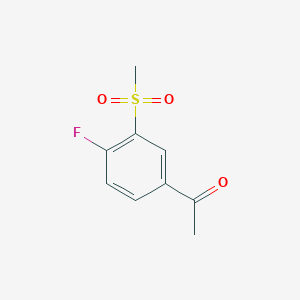
4'-Fluoro-3'-(methylsulphonyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-3’-(methylsulphonyl)acetophenone is an organic compound with the molecular formula C9H9FO3S and a molecular weight of 216.23 g/mol It is characterized by the presence of a fluoro group at the 4’ position and a methylsulphonyl group at the 3’ position on the acetophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where fluoroanisole is reacted with acetic anhydride in the presence of a Lewis acid catalyst . The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalyst: Commonly used catalysts include aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvent: Solvents such as dichloromethane or chloroform are often used.
Industrial Production Methods
Industrial production of 4’-Fluoro-3’-(methylsulphonyl)acetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Fluoro-3’-(methylsulphonyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Applications De Recherche Scientifique
4’-Fluoro-3’-(methylsulphonyl)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-3’-(methylsulphonyl)acetophenone involves its interaction with specific molecular targets. The fluoro and methylsulphonyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Signal Transduction: The compound can affect cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4’-Fluoro-3’-(methylsulphonyl)acetophenone can be compared with other similar compounds, such as:
4’-Fluoroacetophenone: Lacks the methylsulphonyl group, resulting in different chemical properties and reactivity.
3’-(Methylsulphonyl)acetophenone: Lacks the fluoro group, affecting its biological activity and applications.
4’-Chloro-3’-(methylsulphonyl)acetophenone:
The uniqueness of 4’-Fluoro-3’-(methylsulphonyl)acetophenone lies in the combination of the fluoro and methylsulphonyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9FO3S |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
1-(4-fluoro-3-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-3-4-8(10)9(5-7)14(2,12)13/h3-5H,1-2H3 |
Clé InChI |
KLXBYLWETFRWPT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


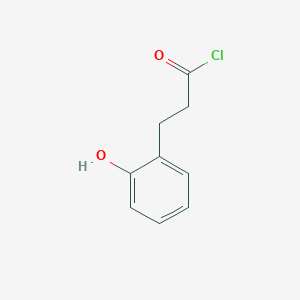
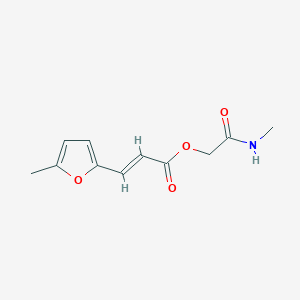
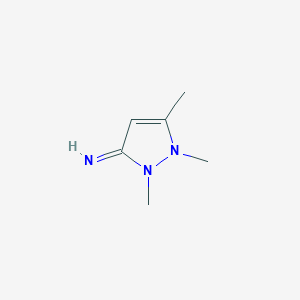
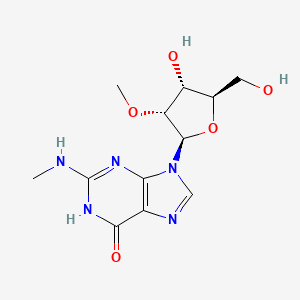
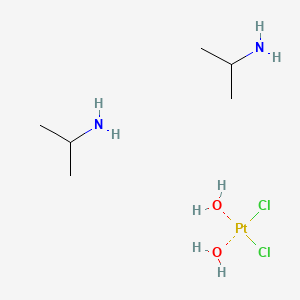
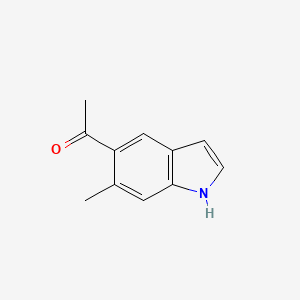
-](/img/structure/B12860689.png)
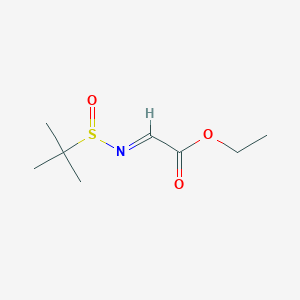
![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)
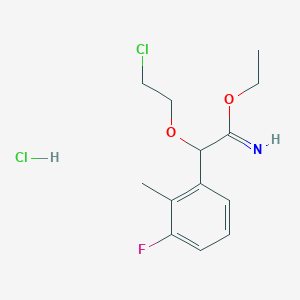
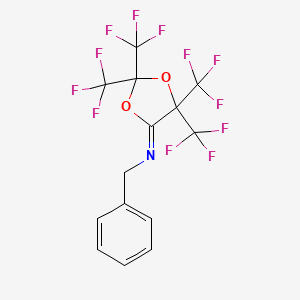
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
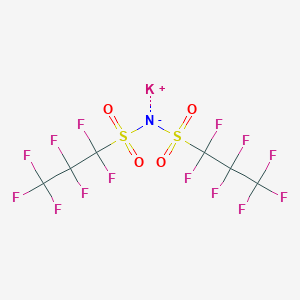
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
